molecular formula C27H36O10 B1162672 Myricanol 5-glucoside CAS No. 449729-89-9

Myricanol 5-glucoside

Cat. No.: B1162672
CAS No.: 449729-89-9
InChI Key:
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Mechanism of Action

Target of Action

Myricanol 5-glucoside primarily targets Sirtuin 1 (SIRT1) . SIRT1 is a protein that plays a crucial role in cellular health, including lipid metabolism, anti-cancer, and anti-neurodegeneration . It also targets the microtubule-associated protein tau (MAPT) , whose accumulation is linked to neurodegenerative diseases like Alzheimer’s disease .

Mode of Action

This compound acts as a potent SIRT1 activator . It selectively enhances SIRT1 activation in lipopolysaccharide (LPS)-stimulated macrophages . The protective effect of this compound is reversed through SIRT1 silencing , indicating its specific interaction with SIRT1.

Biochemical Pathways

This compound affects the nuclear factor erythroid 2-related factor 2 signaling and nuclear factor kappa B/mitogen-activated protein kinase pathway . These pathways are involved in the regulation of inflammatory responses and oxidative stress . This compound suppresses these pathways, thereby reducing inflammation and oxidative stress .

Result of Action

This compound has been shown to significantly improve the survival rate of LPS-treated mice, effectively mitigating LPS-induced inflammatory responses in lung tissue . It inhibits the expression of pro-inflammatory cytokines, attenuates signal pathway activation, and reduces oxidative stress in macrophages . It also lowers the levels of MAPT, which plays an important role in some neurodegenerative diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of LPS, a component of the outer membrane of Gram-negative bacteria, can stimulate the action of this compound . .

Biochemical Analysis

Biochemical Properties

Myricanol 5-glucoside plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to activate Sirtuin 1 (SIRT1), a protein that regulates cellular processes such as aging, transcription, and inflammation . Additionally, it interacts with nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in regulating immune responses and inflammation . These interactions highlight the compound’s potential in modulating biochemical pathways involved in inflammation and cellular stress responses.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In macrophages, this compound inhibits the expression of pro-inflammatory cytokines and reduces oxidative stress . This compound also enhances mitochondrial function and quantity in skeletal muscle cells, leading to improved insulin sensitivity and reduced lipid accumulation . Furthermore, this compound has been reported to lower the levels of the microtubule-associated protein tau (MAPT), which is implicated in neurodegenerative diseases such as Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It acts as a potent activator of Sirtuin 1 (SIRT1), which in turn regulates inflammatory signal pathways and oxidative stress . This compound also inhibits the activation of NF-κB and MAPK pathways, leading to a reduction in the release of pro-inflammatory cytokines . Additionally, it modulates gene expression by influencing the transcription of genes involved in inflammation and cellular stress responses. These molecular interactions underscore the compound’s potential as a therapeutic agent for inflammatory and neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions and retains its bioactivity over extended periods . In in vitro studies, the compound has demonstrated sustained anti-inflammatory and antioxidant effects in macrophages . In in vivo studies, this compound has shown long-term benefits in reducing inflammation and improving survival rates in animal models of sepsis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving lung adenocarcinoma xenografts in nude mice, this compound exhibited dose-dependent anti-tumor activity . Higher doses of the compound resulted in greater tumor inhibition and increased apoptosis in tumor cells. Similarly, in sepsis models, both low-dose (2 mg/kg) and high-dose (10 mg/kg) treatments of this compound significantly improved survival rates and reduced lung injury in septic mice . These findings suggest that the compound’s therapeutic effects are dose-dependent and highlight its potential for treating various diseases.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been detected in fruits, indicating its role in plant metabolism . In animal models, this compound has been shown to modulate lipid metabolism by activating AMP-activated protein kinase (AMPK), leading to enhanced mitochondrial function and reduced lipid accumulation . Additionally, the compound influences the expression of genes involved in lipid metabolism and insulin signaling pathways, further highlighting its role in metabolic regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. In skeletal muscle cells, this compound enhances the production and secretion of irisin, a hormone that regulates energy metabolism . This compound also stimulates the browning of adipose tissue, promoting lipid utilization and improving insulin sensitivity . These effects suggest that this compound is efficiently transported and distributed within cells, facilitating its metabolic and therapeutic actions.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. In macrophages, the compound localizes to the nucleus, where it modulates the activity of transcription factors such as NF-κB and MAPK . In skeletal muscle cells, this compound enhances mitochondrial function by increasing mitochondrial quantity and activity . These subcellular localizations are crucial for the compound’s ability to regulate cellular processes and exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of myricanol 5-glucoside involves multiple steps. One reported method starts with commercially available 2,3-dimethoxyphenol and methyl 3-(4-benzyloxyphenyl)propanoate. The key steps include a cross-metathesis to obtain a linear diarylheptanoid intermediate and a Suzuki–Miyaura domino reaction to generate the challenging macrocycle . This synthetic route achieves an overall yield of 4.9% over nine steps.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most studies focus on laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Myricanol 5-glucoside undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce more reduced forms of the compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • Myricanene A 5-O-alpha-L-arabinofuranosyl(1→6)-beta-D-glucopyranoside
  • Myricanene B 5-O-alpha-L-arabinofuranosyl(1→6)-beta-D-glucopyranoside
  • Myricetin

Uniqueness

Myricanol 5-glucoside is unique due to its specific glycoside structure and its potent biological activities. While similar compounds like myricanene A and B share some structural features, this compound’s specific configuration and glycosidic linkage contribute to its distinct properties and effects .

Properties

IUPAC Name

2-[(11,17-dihydroxy-3,4-dimethoxy-5-tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaenyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O10/c1-34-25-18-12-15(5-3-4-6-16(29)9-7-14-8-10-19(30)17(18)11-14)24(26(25)35-2)37-27-23(33)22(32)21(31)20(13-28)36-27/h8,10-12,16,20-23,27-33H,3-7,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSYWDNXSMBWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Myricanol 5-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

90052-02-1
Record name (11R)-11,17-Dihydroxy-3,4-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaen-5-yl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90052-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myricanol 5-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

220 - 223 °C
Record name Myricanol 5-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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